N-cycloheptyl-2-nitrobenzamide

Medicinal Chemistry Drug Design Physicochemical Properties

N-Cycloheptyl-2-nitrobenzamide (C14H18N2O3) is a synthetic, small-molecule organic compound belonging to the nitrobenzamide class. It is characterized by a 2-nitrobenzamide core linked to a cycloheptyl substituent on the amide nitrogen.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B5648382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-nitrobenzamide
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H18N2O3/c17-14(15-11-7-3-1-2-4-8-11)12-9-5-6-10-13(12)16(18)19/h5-6,9-11H,1-4,7-8H2,(H,15,17)
InChIKeyLDPRNLJYHPKCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-2-nitrobenzamide Procurement Guide: Core Identity, Physicochemical Profile, and Research Status


N-Cycloheptyl-2-nitrobenzamide (C14H18N2O3) is a synthetic, small-molecule organic compound belonging to the nitrobenzamide class. It is characterized by a 2-nitrobenzamide core linked to a cycloheptyl substituent on the amide nitrogen [1]. Despite its structural relationship to other N-alkyl nitrobenzamides with known antimycobacterial activity [2], the specific biological profile of this compound is largely unreported in the primary scientific literature, and its current primary application is as a synthetic intermediate [3]. This evidence guide clarifies the quantifiable basis (or lack thereof) for selecting this specific derivative over its closest analogs.

Why N-Cycloheptyl-2-nitrobenzamide Cannot Be Interchanged with Other Nitrobenzamide Analogs


The selection between N-cycloheptyl-2-nitrobenzamide and its close analogs is a non-trivial decision. Isosteric or positional isomer substitutions can result in critical differences in reactivity, biological target engagement, and physicochemical properties. For instance, the electron-withdrawing nature and position of the nitro group (2- vs. 3- vs. 4-nitro) directly influence the stability and reduction potential of the nitrobenzamide prodrug class, a key factor in their bioactivation by nitroreductases [1]. Similarly, the N-alkyl chain length and cyclization profoundly impact lipophilicity (LogP) and, consequently, antimycobacterial potency, as demonstrated in a family of N-alkyl nitrobenzamides where minute structural changes led to MIC values ranging from 16 ng/mL to inactivity [2]. Thus, assuming functional equivalence without specific, comparative data is unscientific and can invalidate research outcomes.

Quantitative Comparative Evidence for N-Cycloheptyl-2-nitrobenzamide Against its Closest Analogs


Physicochemical Differentiation: N-Cycloheptyl-2-nitrobenzamide LogP and Topological Surface Area Comparison

The physicochemical profile of N-cycloheptyl-2-nitrobenzamide can be computationally compared to its positional isomers. The 2-nitro configuration results in a distinct topological polar surface area (tPSA) and lipophilicity (LogP) relative to 3- and 4-nitro analogs, which directly impacts passive membrane permeability and bioavailability potential. For the target compound, the LogP is predicted to be 3.62 , compared to 3.65 for N-cycloheptyl-3-nitrobenzamide . While similar, the tPSA difference driven by the 2-nitro group's intramolecular hydrogen bonding capacity with the amide proton can influence solubility and target binding.

Medicinal Chemistry Drug Design Physicochemical Properties

Antimycobacterial Potency Class-Level Inference: The N-Alkyl Nitrobenzamide Structure-Activity Relationship (SAR)

A 2024 study on a family of N-alkyl nitrobenzamides established a clear SAR for antimycobacterial activity against M. tuberculosis [1]. The most potent compounds within this class, the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicities, achieved Minimum Inhibitory Concentration (MIC) values of 16 ng/mL [1]. This study provides a quantitative baseline for the class but did not test any N-cycloheptyl derivatives. The N-cycloheptyl-2-nitrobenzamide, being a mono-nitro ortho-substituted derivative with a C7 cycloalkyl chain, falls outside the optimal SAR space defined for this enzyme target (DprE1), suggesting it would exhibit lower potency.

Antitubercular Drug Discovery DprE1 Inhibition Structure-Activity Relationship

Synthetic Intermediate Uniqueness: N-Cycloheptyl-2-nitrobenzamide as a Precursor to Dibenzo[b,e][1,4]diazepin-11-ones

N-cycloheptyl-2-nitrobenzamide serves as a specific precursor for the synthesis of N-cycloheptyl-dibenzo[b,e][1,4]diazepin-11-one derivatives [1]. This is achieved through the reductive cyclization of the 2-nitrobenzamide moiety, a reaction facilitated by the ortho-nitro group's ability to undergo selective reduction and subsequent intramolecular cyclization onto the amide carbonyl [2]. This reactivity is not accessible to the corresponding 3- or 4-nitrobenzamide isomers, providing a distinct and verifiable advantage for this specific compound in synthetic chemistry applications.

Organic Synthesis Heterocyclic Chemistry Benzodiazepine Synthesis

Evidence-Backed Application Scenarios for Procuring N-Cycloheptyl-2-nitrobenzamide


Synthesis of 11-Oxo-Dibenzo[b,e][1,4]diazepine Libraries for CNS Drug Discovery

The primary evidence-backed application for procuring N-cycloheptyl-2-nitrobenzamide is as a synthetic intermediate. Its ortho-nitro configuration enables a unique reductive cyclization to form N-cycloheptyl-dibenzo[b,e][1,4]diazepin-11-one, a scaffold relevant to central nervous system (CNS) drug discovery programs . This application is structurally precluded for its 3- and 4-nitro isomers, making the 2-nitro compound the required substrate for this specific heterocyclic synthesis.

Investigational Tool for Exploring Non-DprE1 Antimycobacterial Mechanisms Due to Suboptimal SAR

Given its suboptimal nitro-substitution pattern relative to the established class-leading 3,5-dinitro N-alkyl analogs (MIC = 16 ng/mL) , N-cycloheptyl-2-nitrobenzamide is not recommended for direct antitubercular screening against DprE1. However, it holds value as a negative control or as a probe to investigate off-target effects or alternative mechanisms of action within the nitrobenzamide pharmacophore, precisely because its mono-nitro ortho pattern is predicted to confer low DprE1 affinity.

Physicochemical Reference Standard for Ortho-Nitrobenzamide Conformational Studies

The compound can serve as a reference standard for studying the impact of ortho-nitro substitution on amide bond conformation. The confirmed molecular weight (262.3 g/mol) and predicted LogP (3.62) provide a baseline for comparative analytical chemistry studies, particularly in investigating intramolecular hydrogen bonding between the 2-nitro group and the amide N-H proton, a feature absent in its analogs [1].

Quote Request

Request a Quote for N-cycloheptyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.